ethyl 2-(2-((4-(2,3-dimethylphenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
The compound ethyl 2-(2-((4-(2,3-dimethylphenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a structurally complex molecule featuring multiple heterocyclic and functional motifs. Its core consists of a 5,6-dihydro-4H-cyclopenta[b]thiophene ring system substituted at position 3 with an ethyl carboxylate group. Attached via a propanamido linker is a 1,2,4-triazole ring bearing a 2,3-dimethylphenyl group at position 4 and a furan-2-carboxamido methyl group at position 5. The triazole is further connected to the thiophene core through a thioether (-S-) bond.
Properties
IUPAC Name |
ethyl 2-[2-[[4-(2,3-dimethylphenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O5S2/c1-5-38-28(37)24-19-10-7-13-22(19)41-27(24)31-25(35)18(4)40-29-33-32-23(15-30-26(36)21-12-8-14-39-21)34(29)20-11-6-9-16(2)17(20)3/h6,8-9,11-12,14,18H,5,7,10,13,15H2,1-4H3,(H,30,36)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVYLLBHVXMGIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=NN=C(N3C4=CC=CC(=C4C)C)CNC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((4-(2,3-dimethylphenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes multiple functional groups such as triazole and thiophene rings, which are often associated with diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. The compound has shown promising results in various cancer cell lines.
Case Studies
- Cell Line Testing : In vitro studies revealed that the compound exhibited cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and HEPG2 (liver cancer). The IC50 values were found to be lower than those of standard chemotherapeutics like doxorubicin .
- Mechanism of Action : Molecular docking studies indicated that the compound interacts with key proteins involved in cell proliferation and apoptosis pathways. It primarily binds through hydrophobic interactions with the Bcl-2 protein, which is crucial for regulating apoptosis .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial and fungal strains.
Experimental Findings
-
Minimum Inhibitory Concentration (MIC) : The MIC for the compound was assessed against common pathogens such as Escherichia coli and Candida albicans. Results indicated that it possesses comparable efficacy to conventional antibiotics like ciprofloxacin and antifungals like ketoconazole .
Pathogen MIC (µg/mL) Comparison Drug E. coli 15 Ciprofloxacin C. albicans 10 Ketoconazole
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Triazole Ring : Essential for anticancer activity due to its ability to interact with biological targets.
- Thiophene Moiety : Contributes to the overall stability and bioactivity of the molecule.
- Dimethyl Substitution on Phenyl Ring : Enhances cytotoxicity by increasing electron density, facilitating better interaction with target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Heterocyclic Core Variations
The cyclopenta[b]thiophene core distinguishes this compound from analogs with alternative fused thiophene systems:
- Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (): Shares the same cyclopenta[b]thiophene core but replaces the triazole-thio-propanamido moiety with a phenylthioureido group. This substitution eliminates the furan-carboxamido and triazole motifs, likely reducing hydrogen-bonding capacity and altering metabolic stability .
- Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (): Features a tetrahydrobenzo[b]thiophene core, which introduces a benzene ring fused to thiophene. The 4-hydroxyphenyl substituent may enhance aqueous solubility compared to the target compound’s hydrophobic 2,3-dimethylphenyl group .
Substituent and Functional Group Impact
Key substituents influence reactivity and bioactivity:
- Triazole vs. Tetrazole: The compound’s 1,2,4-triazole contrasts with ethyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate (), which contains a tetrazole ring.
- Furan-2-carboxamido vs. Cyanoacrylamido: In ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (), the cyanoacrylamido group introduces electron-withdrawing effects, altering electronic distribution compared to the furan-carboxamido group, which may participate in π-π stacking .
Sulfur-Containing Linkages
The thioether (-S-) bridge in the target compound is critical for conformational flexibility. By comparison, methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate () lacks sulfur linkages, relying on fluorinated aromatic systems for stability. Sulfur atoms in thiophene/triazole systems may enhance metal-binding capacity or redox activity .
Research Findings and Data
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis of structurally analogous triazole-thiophene hybrids (e.g., ) involves multi-step protocols. Key steps include:
- Cyclocondensation : Use of ethanol or DMF as solvents for cyclization reactions, with yields ranging from 64% to 74% depending on substituents (e.g., furan-2-carboxamido groups) .
- Thioether Formation : Reaction of triazole-thiol intermediates with propanamido-thiophene precursors under basic conditions (e.g., K₂CO₃) to optimize sulfur bridging .
- Purification : Crystallization from ethanol/water mixtures or DMF improves purity, as validated by chromatographic (HPLC) and spectroscopic (IR, ¹H-NMR) methods .
Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Detect characteristic peaks for amide (C=O at ~1650 cm⁻¹) and triazole (C=N at ~1550 cm⁻¹) functional groups .
- ¹H-NMR : Identify protons from the cyclopenta[b]thiophene core (δ 2.05–1.68 ppm for methylene groups) and furan-2-carboxamido substituents (δ 7.60–7.40 ppm for aromatic protons) .
- Quantitative Validation : Compare spectral data with analogous compounds (e.g., ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate in ) to resolve ambiguities .
Q. What safety protocols are recommended for handling this compound during synthesis?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and goggles due to skin/eye irritation risks (Category 2 hazards per SDS guidelines) .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation of volatile byproducts (e.g., thiols) .
- Waste Disposal : Neutralize acidic/basic residues before disposal, adhering to TSCA and IATA regulations .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes like aldehyde oxidase () or inflammatory mediators (e.g., COX-2) based on structural analogs (e.g., thiophene-carboxamide derivatives with anti-inflammatory activity) .
- Docking Workflow : Use AutoDock Vina to simulate ligand-receptor interactions, focusing on hydrogen bonding between the furan-2-carboxamido group and active-site residues .
- Validation : Compare predicted binding affinities with in vitro bioactivity data (e.g., IC₅₀ values from antioxidant/anti-inflammatory assays) .
Q. What role do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) play in stabilizing the crystal structure of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve intermolecular interactions in analogous compounds (e.g., ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate in ) to identify packing motifs .
- DFT Studies : Calculate interaction energies for π-π stacking between the cyclopenta[b]thiophene core and aromatic substituents .
- Thermal Analysis : Correlate melting points (e.g., 278–280°C in ) with lattice stability influenced by hydrogen bonds .
Q. How can reaction optimization (e.g., DoE, flow chemistry) improve the scalability of this compound’s synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Vary solvent polarity, temperature, and catalyst loading to identify critical factors affecting yield (e.g., ethanol vs. DMF in cyclization reactions) .
- Flow Chemistry : Implement continuous-flow systems (e.g., Omura-Sharma-Swern oxidation in ) to enhance reproducibility and reduce reaction times for oxidation steps .
- Process Analytical Technology (PAT) : Use in-line IR/NMR probes to monitor intermediate formation in real time .
Q. What strategies resolve contradictions in spectral or bioactivity data between structurally similar compounds?
- Methodological Answer :
- Data Normalization : Compare NMR chemical shifts and bioassay results across analogs (e.g., vs. 11) to account for substituent effects (e.g., electron-withdrawing groups altering resonance patterns) .
- Meta-Analysis : Aggregate published datasets (e.g., antioxidant IC₅₀ values from ) to identify outliers and refine structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
